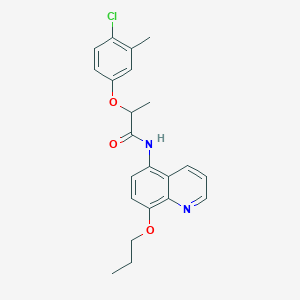![molecular formula C19H17NO4S B11328167 Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11328167.png)
Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 1-benzoxepin-4-ylcarbonyl chloride with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps such as recrystallization and chromatography are optimized to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoxepin moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, Friedel-Crafts catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Material Science: Its unique structure makes it a candidate for the development of novel organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The benzoxepin moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of both benzoxepin and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities .
Propiedades
Fórmula molecular |
C19H17NO4S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
methyl 2-(1-benzoxepine-4-carbonylamino)-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H17NO4S/c1-11-12(2)25-18(16(11)19(22)23-3)20-17(21)14-8-9-24-15-7-5-4-6-13(15)10-14/h4-10H,1-3H3,(H,20,21) |
Clave InChI |
CJXHFEQNOOYIOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11328090.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11328103.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide](/img/structure/B11328111.png)
![3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11328116.png)
![2-(2-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11328118.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328125.png)
![2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-[2-(morpholin-4-yl)ethyl]ethanamine](/img/structure/B11328134.png)
![ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B11328140.png)

![4-[(4-fluorobenzyl)sulfanyl]-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11328151.png)
![2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11328159.png)
![2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B11328172.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B11328176.png)
